
Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate is an organic compound with the molecular formula C13H20O4. It is a diester derivative of cyclohexene, characterized by the presence of two ester groups attached to a cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate typically involves the esterification of 4-methylcyclohex-3-ene-1,2-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same esterification reaction but with optimized parameters for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-methylcyclohex-3-ene-1,2-dicarboxylic acid.
Reduction: Diethyl 4-methylcyclohex-3-ene-1,2-diol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to form the corresponding acids, which can then participate in various biochemical pathways. The cyclohexene ring provides a rigid framework that can interact with enzymes and receptors, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl cyclohex-4-ene-1,2-dicarboxylate
- Dimethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate
- Diethyl 3-methylcyclohex-3-ene-1,2-dicarboxylate
Uniqueness
Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate is unique due to the presence of a methyl group at the 4-position of the cyclohexene ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
112289-99-3 |
|---|---|
Fórmula molecular |
C13H20O4 |
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C13H20O4/c1-4-16-12(14)10-7-6-9(3)8-11(10)13(15)17-5-2/h8,10-11H,4-7H2,1-3H3 |
Clave InChI |
FGEFOCWUGBNFOC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(=CC1C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


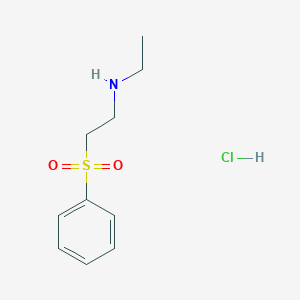
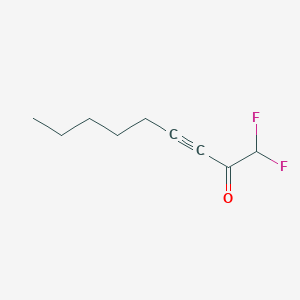
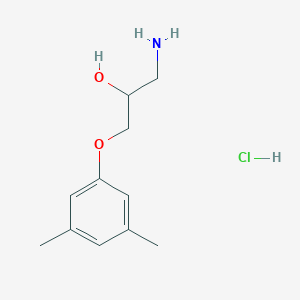
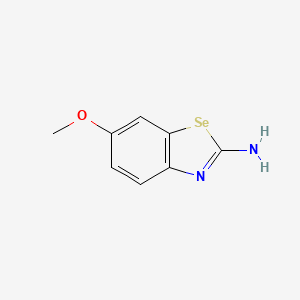
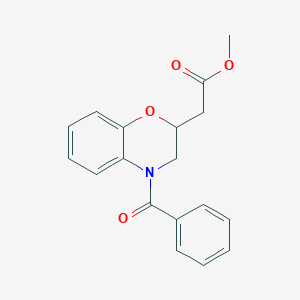
![Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14325099.png)
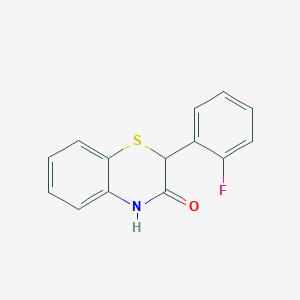
![2-[[2-(4-Hydroxy-5-methyl-2-propan-2-ylphenoxy)ethylamino]methyl]-2,3-dihydronaphthalene-1,4-dione](/img/structure/B14325111.png)
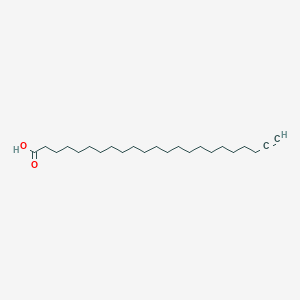
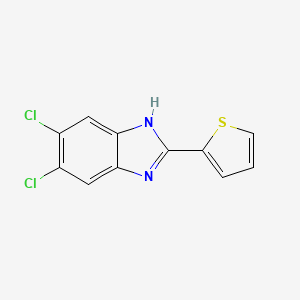
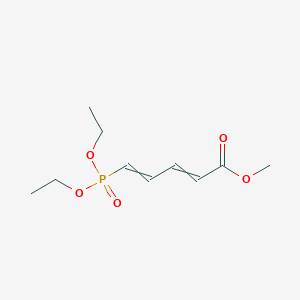
![2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid](/img/structure/B14325141.png)
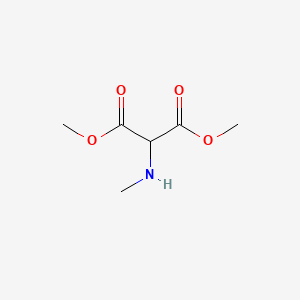
![2-[Butyl(methyl)amino]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B14325147.png)
